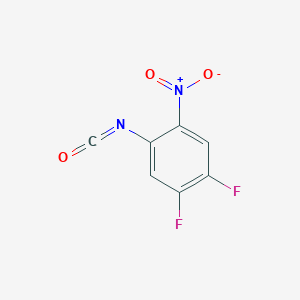

1,2-Difluoro-4-isocyanato-5-nitrobenzene

Beschreibung

Significance of Aryl Isocyanates as Synthetic Precursors

Aryl isocyanates are highly valuable intermediates in organic synthesis due to the reactivity of the isocyanate functional group (-N=C=O). This group readily reacts with a variety of nucleophiles, making it a key component in the formation of numerous important chemical linkages. For instance, their reaction with alcohols yields carbamates, with amines produces ureas, and with water leads to the formation of carbamic acids which can then decompose to amines. researchgate.net This versatility makes aryl isocyanates indispensable precursors for the synthesis of a wide range of compounds, including polymers like polyurethanes, which are formed from the reaction of diisocyanates with polyols. mdpi.com Furthermore, aryl isocyanates can participate in cycloaddition reactions and are used in the synthesis of various heterocyclic compounds. Their utility is further expanded by the fact that they can be synthesized from readily available starting materials, such as nitroaromatics or anilines. researchgate.netacs.org

Role of Fluorine Atoms in Modulating Aromatic Reactivity and Electronic Structure

The introduction of fluorine atoms onto an aromatic ring has profound effects on the molecule's reactivity and electronic structure. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) significantly lowers the electron density of the aromatic ring. stackexchange.comresearchgate.net This deactivation of the ring makes it less susceptible to electrophilic aromatic substitution. Conversely, this electron deficiency activates the ring towards nucleophilic aromatic substitution (SNAr), a key reaction in the synthesis of many functionalized aromatic compounds. stackexchange.comwyzant.com In SNAr reactions, fluorine can act as a good leaving group, particularly when the ring is activated by other electron-withdrawing groups like a nitro group. stackexchange.com

Contextualizing the Multifunctional Nature of 1,2-Difluoro-4-isocyanato-5-nitrobenzene

This compound is a prime example of a multifunctional aromatic compound where the interplay of its constituent groups dictates its chemical behavior. This molecule features:

An isocyanate group at position 4, which is a potent electrophile and a versatile precursor for various functional groups.

Two adjacent fluorine atoms at positions 1 and 2, which strongly withdraw electron density from the ring, activating it for nucleophilic aromatic substitution.

A nitro group at position 5, another powerful electron-withdrawing group that further enhances the ring's electrophilicity and influences the regioselectivity of substitution reactions.

The combination of these groups on a single benzene (B151609) ring creates a highly reactive and versatile synthetic intermediate. The electron-deficient nature of the aromatic ring, due to the cumulative effects of the two fluorine atoms and the nitro group, makes it highly susceptible to nucleophilic attack. The positions of these groups also create specific steric and electronic environments that can be exploited for selective chemical transformations.

Table 1: Physicochemical Properties of 1,2-Difluoro-4-nitrobenzene (a precursor to the target compound)

| Property | Value |

| Molecular Formula | C6H3F2NO2 |

| Molecular Weight | 159.09 g/mol |

| Appearance | Pale yellow liquid |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| CAS Number | 369-34-6 |

Overview of Research Directions for Structurally Complex Fluorinated Nitro-Isocyanato Arenes

Research into structurally complex fluorinated nitro-isocyanato arenes is driven by their potential as advanced building blocks in several key areas. The primary research directions include:

Synthesis of Novel Bioactive Molecules: The unique substitution pattern of these compounds can be leveraged to synthesize novel pharmaceutical and agrochemical candidates. The fluorine atoms can enhance metabolic stability and binding affinity, while the isocyanate and nitro groups provide handles for further functionalization and molecular diversification.

Development of Advanced Polymers: Fluorinated diisocyanates are used in the synthesis of high-performance polyurethanes with enhanced thermal stability, chemical resistance, and low surface energy. mdpi.comnih.gov Research in this area focuses on creating new monomers to fine-tune the properties of these materials for specialized applications.

Probes for Mechanistic Studies: The well-defined electronic and steric properties of these molecules make them excellent probes for studying reaction mechanisms, particularly in the field of nucleophilic aromatic substitution.

Exploration of Novel Synthetic Methodologies: The high reactivity of these compounds can be harnessed to develop new and efficient synthetic methods for the construction of complex molecular architectures. This includes the exploration of regioselective substitution reactions and the development of novel transformations of the isocyanate and nitro functionalities.

Table 2: Key Functional Groups and Their Synthetic Utility

| Functional Group | Role in Synthesis |

| Aryl Isocyanate | Precursor to ureas, carbamates, amides, and various heterocycles. rsc.orgrsc.org |

| Aryl Fluoride (B91410) | Activates the ring for nucleophilic aromatic substitution; enhances metabolic stability. stackexchange.comacs.org |

| Aryl Nitro Group | Strong electron-withdrawing group, activates the ring for nucleophilic substitution, can be reduced to an amino group. |

The continued exploration of compounds like this compound and its analogues is expected to yield significant advancements in organic synthesis and materials science.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-difluoro-4-isocyanato-5-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F2N2O3/c8-4-1-6(10-3-12)7(11(13)14)2-5(4)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWGWEILROMHKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249838-16-1 | |

| Record name | 1,2-difluoro-4-isocyanato-5-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Precursor Derivatization for 1,2 Difluoro 4 Isocyanato 5 Nitrobenzene

Retrosynthetic Analysis of 1,2-Difluoro-4-isocyanato-5-nitrobenzene

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler starting materials. ias.ac.inyoutube.com For this compound, this process involves a series of strategic disconnections and functional group interconversions (FGIs) to identify a viable synthetic pathway. pressbooks.pubchegg.com

Approaches Involving Isocyanate Group Formation (e.g., Phosgenation of Amino Precursors)

The isocyanate group (–N=C=O) is a highly reactive functional group typically introduced late in a synthetic sequence to avoid undesired side reactions. The most common and industrially significant method for forming an aromatic isocyanate is the phosgenation of a primary aromatic amine. universiteitleiden.nlwikipedia.org

This strategy involves a functional group interconversion (FGI) as the key retrosynthetic step, disconnecting the isocyanate to its corresponding amine precursor. youtube.com For the target molecule, this leads to the identification of 2,3-difluoro-6-nitroaniline as the immediate and crucial precursor. clearsynth.com

Retrosynthetic Disconnection (FGI):

The forward reaction involves treating the aniline (B41778) with phosgene (B1210022) (COCl₂) or a phosgene equivalent, such as triphosgene (B27547). sciencemadness.orgresearchgate.net This reaction proceeds via a carbamoyl (B1232498) chloride intermediate, which then eliminates hydrogen chloride (HCl) upon heating to yield the final isocyanate. sciencemadness.orgacs.org The use of a base like pyridine (B92270) may be employed to neutralize the HCl byproduct. wikipedia.org

Strategies for Introducing Fluorine Substituents on the Aromatic Ring

The presence of two adjacent fluorine atoms on the aromatic ring presents a significant synthetic challenge. Retrosynthetically, there are two primary strategies for achieving the 1,2-difluoro substitution pattern:

Starting Material Approach: This strategy involves beginning the synthesis with a commercially available difluorinated benzene (B151609), such as 1,2-difluorobenzene (B135520). Subsequent reactions would then introduce the nitro and amino (or a precursor) groups at the desired positions. This approach relies on controlling the regioselectivity of electrophilic aromatic substitution reactions on the difluorinated ring.

Halogen-Exchange (Halex) Fluorination: This approach involves building the fluorine substitution pattern on a pre-functionalized ring through nucleophilic aromatic substitution (SNAr). wikipedia.org Retrosynthetically, this would disconnect the C–F bonds to C–Cl bonds, suggesting a precursor like 2,3-dichloronitrobenzene. In the forward synthesis, the chloro groups are displaced by fluoride (B91410) ions using a fluoride salt like potassium fluoride (KF). The reaction is facilitated by the presence of strong electron-withdrawing groups (like the nitro group) ortho or para to the leaving halogen. libretexts.orgnih.govquora.com

Methodologies for Nitro Group Introduction and Positional Control

The nitro group (–NO₂) is a powerful electron-withdrawing group and is almost universally introduced via electrophilic aromatic nitration. In a retrosynthetic plan, the C–NO₂ bond is disconnected, leading back to a difluoro-aniline or a related derivative. youtube.com

The key to a successful synthesis is controlling the position of nitration. The regiochemical outcome is dictated by the directing effects of the substituents already present on the ring. wikipedia.orglibretexts.orglumenlearning.com

Fluorine as a Director: Halogens, including fluorine, are deactivating yet ortho-, para-directing. wikipedia.orglumenlearning.com Therefore, nitration of 1,2-difluorobenzene is expected to yield substitution primarily at the 4-position, which is para to one fluorine and ortho to the other.

Amino Group as a Director: The amino group (–NH₂) is a very strong activating, ortho-, para-director. To control its powerful directing effect and prevent side reactions, it is often protected as an acetamide (B32628) group (–NHCOCH₃), which remains a potent ortho-, para-director.

A successful synthetic strategy must sequence the introduction of these groups to exploit their directing effects and achieve the required 1,2-difluoro-4-amino-5-nitro substitution pattern of the key precursor.

Synthesis of Key Fluorinated Nitrobenzene (B124822) Intermediates

The successful synthesis of this compound hinges on the efficient preparation of key fluorinated nitroaromatic intermediates. The following sections detail established methodologies for their synthesis.

Directed Nitration of Difluorobenzene Derivatives

Electrophilic nitration is a cornerstone of aromatic chemistry, allowing for the direct installation of a nitro group onto a benzene ring. The regioselectivity of this reaction is governed by the electronic properties of the substituents on the starting material. savemyexams.com In the case of difluorobenzenes, the ortho-, para-directing nature of the fluorine atoms guides the incoming nitronium ion (NO₂⁺). libretexts.org

A particularly relevant example is the nitration of 1,2-difluorobenzene . This reaction typically employs a mixture of nitric acid and sulfuric acid and proceeds with high regioselectivity to yield 1,2-difluoro-4-nitrobenzene as the major product. nih.govbiomall.in The reaction is directed to the 4-position, which is para to the C1-fluorine and ortho to the C2-fluorine, a result of the combined directing effects of the two halogen atoms. wikipedia.org Similarly, the nitration of 1,4-difluorobenzene (B165170) selectively yields 2,5-difluoronitrobenzene. chemicalbook.com

| Starting Material | Reagents | Major Product | Reported Yield |

| 1,2-Difluorobenzene | HNO₃ / H₂SO₄ | 1,2-Difluoro-4-nitrobenzene | High |

| 1,4-Difluorobenzene | KNO₃ / H₂SO₄ | 2,5-Difluoronitrobenzene | 83% chemicalbook.com |

Halogen-Exchange Fluorination Reactions on Nitro-Halobenzenes

Halogen-exchange (Halex) fluorination is a powerful method for synthesizing fluoroaromatic compounds via a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.orgquizlet.com This reaction is particularly effective when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a halogen leaving group (typically Cl or Br). libretexts.orgnih.gov

The process involves heating the chloro- or bromo-nitroaromatic compound with an alkali metal fluoride, such as potassium fluoride (KF), often in a polar aprotic solvent and sometimes with the aid of a phase-transfer catalyst. researchgate.netgoogle.com For instance, the synthesis of fluoronitrobenzenes from dichloronitrobenzenes has been demonstrated. google.com The conversion of 3,4-dichloronitrobenzene (B32671) to 3-chloro-4-fluoro-nitrobenzene is an established industrial process that highlights the utility of this reaction. google.com This methodology provides a strategic alternative for constructing highly substituted fluorinated nitroaromatics that may be difficult to access through electrophilic substitution routes.

| Substrate | Reagents & Conditions | Product | Significance |

| p-Chloronitrobenzene | KF, Tetramethylammonium chloride (catalyst), DMF, 150°C | p-Fluoronitrobenzene | Demonstrates high-yield Halex reaction with phase-transfer catalysis. researchgate.net |

| 3,4-Dichloronitrobenzene | Alkali metal fluoride, Sulfolane (solvent), 180-250°C | 3-Chloro-4-fluoronitrobenzene | An intermediate for valuable agricultural chemicals. google.com |

| 2,4-Dichloronitrobenzene (B57281) | Alkali metal fluoride, Sulfolane (solvent), >200°C | 2,4-Difluoronitrobenzene (B147775) | Produces a difluoro intermediate for pharmaceuticals. google.com |

Nucleophilic Aromatic Substitution Strategies for Fluorine Introduction (SNAr)

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing fluorine atoms into aromatic systems, particularly when the ring is activated by electron-withdrawing groups like a nitro group. libretexts.org This reaction typically involves the displacement of a leaving group, such as a chlorine or another halogen, by a fluoride ion.

The starting material for the synthesis of this compound is often a di-substituted nitrobenzene derivative. For instance, a dichloronitrobenzene can be converted to the corresponding difluoronitrobenzene. google.com The reactivity in SNAr reactions is significantly influenced by the position of the electron-withdrawing groups relative to the leaving group. libretexts.org Ortho and para positions are strongly activated, facilitating the attack of the nucleophile. libretexts.org

Common fluorinating agents used in these reactions include alkali metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF). The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP), which can enhance the reactivity of the fluoride ion. Phase transfer catalysts may also be employed to improve reaction rates and yields. For example, the synthesis of 2,4-difluoronitrobenzene has been achieved by reacting 2,4-dichloronitrobenzene with potassium fluoride in the presence of a phase transfer catalyst at elevated temperatures. google.com

Conversion of Nitro Group to Amino Precursor

The subsequent step in the synthesis is the reduction of the nitro group to an amino group, forming a difluoro-nitroaniline intermediate. This transformation is a critical step and can be achieved through various reduction methods.

Catalytic Hydrogenation Protocols for Nitro Group Reduction

Catalytic hydrogenation is a widely utilized and efficient method for the reduction of aromatic nitro compounds. numberanalytics.comnumberanalytics.com This process involves the use of hydrogen gas in the presence of a metal catalyst. numberanalytics.com

Common catalysts for this transformation include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. numberanalytics.comwikipedia.org The reaction is typically performed under pressure with hydrogen gas. The choice of solvent can influence the reaction's efficiency; protic solvents are often favored. researchgate.net For instance, the hydrogenation of dinitroanilines has been successfully carried out using palladium-containing granulated catalysts in carboxylic acid solutions. researchgate.net

| Catalyst | Reducing Agent | Typical Conditions | Reference |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | High pressure and temperature | numberanalytics.com |

| Platinum Oxide (PtO₂) | Hydrogen Gas (H₂) | Varies depending on substrate | numberanalytics.comwikipedia.org |

| Raney Nickel | Hydrogen Gas (H₂) | Varies depending on substrate | numberanalytics.comwikipedia.org |

Chemoselective Reduction Methods in the Presence of Fluorine Atoms

When other reducible functional groups are present, or when milder conditions are required, chemoselective reduction methods are employed. The goal is to selectively reduce the nitro group without affecting the fluorine atoms or other sensitive parts of the molecule.

Various reagents and catalyst systems have been developed for the chemoselective reduction of aromatic nitro compounds. For example, samarium(0) metal in the presence of a catalytic amount of 1,1'-dioctyl-4,4'-bipyridinium (B13415308) dibromide has been used for the chemoselective reduction of aromatic nitro groups, showing good selectivity over other functional groups. organic-chemistry.org Another approach involves the use of polymethylhydrosiloxane (B1170920) (PMHS) with a palladium catalyst and aqueous potassium fluoride, which has demonstrated high yields and functional group tolerance at room temperature. organic-chemistry.org Metal-free reduction systems, such as those using bis(pinacolato)diboron (B136004) (B₂pin₂) and a base, also offer a chemoselective route to anilines from nitroaromatics. organic-chemistry.org

Alternative Reductive Systems for Aromatic Nitro Compounds

Beyond catalytic hydrogenation, several other reductive systems are available for converting aromatic nitro compounds to anilines. Traditional methods include the use of metals like iron, zinc, or tin in acidic media. numberanalytics.comwikipedia.org Iron in acidic conditions is a classic and cost-effective method. wikipedia.org

Hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can also be used, although LiAlH₄ may sometimes lead to the formation of azo compounds as byproducts. numberanalytics.comwikipedia.org The choice of reducing agent often depends on the specific substrate and the presence of other functional groups. numberanalytics.com Electrochemical reduction offers another alternative that can be highly selective and performed under mild conditions. numberanalytics.comnumberanalytics.com

Isocyanate Formation from the Amino Precursor

The final step in the synthesis of this compound is the conversion of the amino group of the difluoro-nitroaniline precursor into an isocyanate group.

Phosgene-Based Methods (e.g., Phosgenation, Diphosgenation, Triphosgenation)

The most common method for this transformation is the reaction of the amine with phosgene (COCl₂) or its safer alternatives, diphosgene (trichloromethyl chloroformate) or triphosgene (bis(trichloromethyl) carbonate). Phosgenation involves the reaction of the aniline derivative with phosgene. The reaction initially forms a carbamoyl chloride, which then eliminates hydrogen chloride to yield the isocyanate. acs.org

Phosgene-Free Routes to Aryl Isocyanates

The traditional reliance on phosgene for the production of isocyanates from primary amines is being progressively replaced by safer and more environmentally benign alternatives. digitellinc.comnwo.nl These phosgene-free methods are crucial for the sustainable synthesis of complex molecules like this compound.

The Curtius rearrangement is a powerful and widely utilized method for converting carboxylic acids into isocyanates via an acyl azide (B81097) intermediate. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is known for its mild conditions and high tolerance for a wide array of functional groups, making it a potentially suitable pathway for the synthesis of this compound. scispace.com The rearrangement proceeds with complete retention of the stereochemical configuration of the migrating group. wikipedia.orgscispace.com

The general mechanism involves the thermal or photochemical decomposition of an acyl azide, which rearranges to form an isocyanate with the concurrent loss of nitrogen gas. wikipedia.orgorganic-chemistry.org The isocyanate can then be isolated or trapped in situ by various nucleophiles. wikipedia.orgnih.gov

A typical reaction sequence would begin with the corresponding carboxylic acid, 3,4-difluoro-6-nitrobenzoic acid. This precursor would be converted to its acyl azide, which upon heating, would undergo the Curtius rearrangement to yield the target isocyanate, this compound.

Table 1: Key Features of the Curtius Rearrangement

| Feature | Description |

| Precursor | Carboxylic acid |

| Intermediate | Acyl azide |

| Product | Isocyanate |

| Key Transformation | Thermal or photochemical rearrangement with loss of N2 |

| Stereochemistry | Complete retention of configuration |

| Advantages | Mild conditions, high functional group tolerance |

The thermal decomposition, or pyrolysis, of substituted ureas presents another viable phosgene-free route to isocyanates. researchgate.netgoogle.commdpi.com This method involves heating a disubstituted urea (B33335), which cleaves to form an isocyanate and an amine. mdpi.com For the synthesis of this compound, a potential precursor would be a symmetrically or asymmetrically substituted urea derived from 3,4-difluoro-6-nitroaniline.

The pyrolysis is typically carried out at elevated temperatures, often in the range of 350–450 °C. mdpi.com Studies on model compounds like 1,3-diphenyl urea have demonstrated high conversion and selectivity to the corresponding isocyanate and amine. mdpi.com The efficiency of the process can be influenced by factors such as temperature, pressure, and the presence of catalysts.

Table 2: Conditions for Urea Pyrolysis (Model Compound: 1,3-Diphenyl Urea)

| Parameter | Condition |

| Temperature | 350–450 °C |

| Phase | Gas phase |

| Feed | Diluted solution (e.g., 1 wt. % in GVL) |

| Conversion | 70–90 mol% |

| Selectivity | ~100 mol% |

Carbamates serve as key intermediates in several phosgene-free isocyanate synthesis strategies. researchgate.netresearchgate.net One common approach involves the thermal decomposition of N-aryl carbamates. researchgate.netgoogle.com These carbamates can be synthesized through various methods, including the reaction of amines with carbonates or the reductive carbonylation of nitroaromatics in the presence of alcohols. nwo.nlresearchgate.net

For instance, N-(3,4-difluoro-6-nitrophenyl) carbamate (B1207046) could be synthesized and subsequently pyrolyzed to yield this compound. The conditions for carbamate pyrolysis often require high temperatures, and research is ongoing to develop catalysts that can lower the required temperature and improve yields. researchgate.net

Another innovative approach involves the dehydration of a carbamic acid intermediate, which can be generated from an arylamine and carbon dioxide. organic-chemistry.orgorganic-chemistry.org This method offers a mild and metal-free route to aryl isocyanates. organic-chemistry.org

Purification and Isolation Techniques for Synthetic Intermediates and the Target Compound

The successful synthesis of this compound relies heavily on effective purification and isolation techniques to remove impurities, unreacted starting materials, and byproducts from the synthetic intermediates and the final product.

Chromatographic Separation Methodologies

Chromatographic techniques are indispensable for the purification of complex organic molecules. For compounds like this compound and its precursors, which contain fluoro and nitro groups, specific chromatographic methods can be highly effective.

Liquid Chromatography: High-performance liquid chromatography (HPLC) is a powerful tool for separating mixtures of aromatic compounds. For the separation of aromatic fluoro-compounds from aromatic nitro-compounds, using an alkaline eluent (pH ≥ 8) with a long-chain alkylated carrier as the solid phase has been shown to be effective. google.com This method can be particularly advantageous as it can alter the elution order, potentially allowing the fluoro-compound to elute before the nitro-compound, thus preventing contamination from tailing peaks. google.com

Gas Chromatography: Comprehensive two-dimensional gas chromatography (GC×GC) coupled with high-resolution time-of-flight mass spectrometry (HRTOF-MS) is a sophisticated technique for separating complex mixtures of fluorinated compounds. nih.gov This method provides enhanced separation and allows for reliable structural analysis. Supercritical fluid chromatography (SFC) has also been explored for the analysis of nitroaromatics, using carbon dioxide as a mobile phase. dtic.mil

Column chromatography using silica (B1680970) gel is a standard method for the purification of nitroaromatic compounds and their derivatives. nih.govchemicalbook.com

Crystallization and Recrystallization Protocols

Crystallization is a fundamental technique for the purification of solid organic compounds. For isocyanates, melt crystallization has proven to be an effective method for purification. acs.orgnih.govresearchgate.netacs.org This technique involves carefully controlling the temperature to induce crystallization from the molten state, which can lead to high-purity products. acs.orgnih.gov

Key parameters in melt crystallization include the initial and final crystallization temperatures, the cooling rate, and the sweating rate. acs.orgnih.gov For instance, in the purification of MDI isomers, optimized conditions allowed for the attainment of 99.3% purity with a 50.8% yield. acs.orgnih.gov The process relies on the principle that under slow growth rates, molecules can be incorporated into the crystal lattice under equilibrium conditions, leading to the exclusion of impurities. google.com

Recrystallization from a suitable solvent is another widely used method. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. For nitroaromatic compounds, a common procedure involves dissolving the crude product in a hot solvent and allowing it to cool slowly to form crystals, which are then collected by filtration.

Chemical Reactivity and Mechanistic Investigations of 1,2 Difluoro 4 Isocyanato 5 Nitrobenzene

Reactivity of the Isocyanato Group

The chemical behavior of 1,2-Difluoro-4-isocyanato-5-nitrobenzene is dominated by the isocyanato functional group. Its reactions are primarily characterized by nucleophilic additions to the carbon-nitrogen double bond system. researchgate.net

The core of isocyanate chemistry lies in its susceptibility to attack by nucleophiles. The electron-withdrawing effects of the adjacent nitrogen and oxygen atoms create a partial positive charge on the carbon, making it a prime target for nucleophilic addition. encyclopedia.pub

Isocyanates react readily with primary and secondary alcohols to form carbamates, also known as urethanes. The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. This process is often catalyzed by bases or certain metal salts. google.com For hindered alcohols, bases such as Hünig's base or Proton Sponge may be beneficial. researchgate.net The high reactivity of this compound, due to its electron-deficient aromatic system, facilitates this reaction, likely proceeding readily even with less reactive alcohols. nih.gov

General Reaction Scheme for Carbamate (B1207046) Formation:

Below is a table of representative carbamate formation reactions with various aromatic isocyanates.

| Aryl Isocyanate | Alcohol | Catalyst | Product | Reference |

| Phenyl Isocyanate | Ethanol | None | Ethyl phenylcarbamate | google.com |

| p-Nitrophenyl Isocyanate | Methanol | Triethylamine | Methyl p-nitrophenylcarbamate | nih.gov |

| 2,4-Toluene diisocyanate | 1-Butanol | Dibutyltin dilaurate | Butyl (3-isocyanato-4-methylphenyl)carbamate | nih.gov |

The reaction between an isocyanate and a primary or secondary amine is typically a rapid and exothermic process that yields a substituted urea (B33335). organic-chemistry.org This reaction is one of the most common transformations of isocyanates and proceeds via nucleophilic addition of the amine's nitrogen to the isocyanate carbon. beilstein-journals.org Given the enhanced electrophilicity of this compound, its reaction with amines is expected to be particularly vigorous. The process is generally high-yielding and can often be performed without a catalyst. organic-chemistry.org

General Reaction Scheme for Urea Formation:

The following table presents examples of urea synthesis from aromatic isocyanates.

| Aryl Isocyanate | Amine | Conditions | Product | Reference |

| Phenyl Isocyanate | Aniline (B41778) | Room Temperature | 1,3-Diphenylurea | beilstein-journals.org |

| 4-Chlorophenyl Isocyanate | Cyclohexylamine | MeCN, 70°C, MW | 1-(4-Chlorophenyl)-3-cyclohexylurea | beilstein-journals.org |

| Naphthyl Isocyanate | Benzylamine | Room Temperature | 1-Benzyl-3-(naphthalen-1-yl)urea | organic-chemistry.org |

Isocyanates are fundamental building blocks in polymer chemistry, particularly for the synthesis of polyurethanes and polyureas. These materials are formed through step-growth polymerization.

Polyurethane Formation: When a di- or poly-isocyanate reacts with a polyol (a molecule with multiple alcohol functional groups), a polyurethane is formed. The repeating unit is the carbamate (urethane) linkage. The properties of the resulting polymer can be tailored by varying the structure of the isocyanate and the polyol. researchgate.net

Polyurea Formation: In a similar fashion, the reaction of a di- or poly-isocyanate with a diamine or polyamine leads to the formation of a polyurea. This reaction is generally faster than polyurethane formation. encyclopedia.pub

The difunctional nature of this compound (considering the potential for nucleophilic aromatic substitution of the fluorine atoms in addition to the isocyanate reactivity) could potentially lead to the formation of complex polymer architectures.

The carbon-nitrogen double bond of the isocyanate group can participate in cycloaddition reactions. These reactions are valuable for the synthesis of heterocyclic compounds. For instance, isocyanates can react with alkenes in [2+2] cycloadditions to form β-lactams, although this is more common for activated alkenes.

More prevalent are 1,3-dipolar cycloadditions. For example, the reaction of an isocyanate with a nitrone can lead to the formation of a 1,2,4-oxadiazolidin-5-one ring system via a [3+2] cycloaddition. acs.orguludag.edu.trwikipedia.org The regiochemistry and mechanism (concerted vs. stepwise) of such reactions can be influenced by the solvent polarity and the electronic nature of the substituents on both reactants. acs.org The electron-withdrawing groups on this compound would make it a reactive partner in such cycloadditions. acs.orgelectronicsandbooks.com

In the absence of other nucleophiles, isocyanates can react with themselves to form dimers and trimers. These reactions are typically promoted by catalysts or heat.

Dimerization: Aromatic isocyanates can undergo a [2+2] cycloaddition to form a four-membered uretidinedione ring (also known as a diazetidine-2,4-dione). nih.gov This dimerization is a reversible process, and the dimer can dissociate back to the isocyanate monomers upon heating. chempedia.info The formation of the uretidinedione ring from two molecules of phenyl isocyanate has been calculated to be an exothermic process. nih.gov

Trimerization: The cyclotrimerization of three isocyanate molecules produces a highly stable six-membered isocyanurate ring (a 1,3,5-triazine-2,4,6-trione). researchgate.net This reaction is often catalyzed by Lewis bases (such as tertiary amines), metal carboxylates, or phosphines. doxuchem.comresearchgate.net The trimerization of aromatic isocyanates is generally an irreversible process, and the resulting isocyanurate ring is thermally stable. nih.gov The mechanism can proceed in one or two steps, with the two-step mechanism generally having lower activation barriers. nih.gov

For aromatic isocyanates like toluene (B28343) diisocyanate (TDI), trimerization is a key reaction for producing polyisocyanate curing agents used in coatings and foams. doxuchem.com The electron-withdrawing nature of the substituents on this compound would likely influence the kinetics and thermodynamics of these self-reaction pathways.

Nucleophilic Addition Reactions

Reactions Involving the Nitro Group

The nitro group (-NO2) is a strong electron-withdrawing group that significantly influences the chemical properties of the aromatic ring. Its reactivity is primarily centered around its reduction to various other nitrogen-containing functionalities.

The reduction of aromatic nitro compounds is a well-established and fundamental transformation in organic synthesis. wikipedia.org A variety of reducing agents can be employed to convert the nitro group into an amino group (-NH2), a hydroxylamino group (-NHOH), or an azo group (-N=N-). wikipedia.orgmasterorganicchemistry.com The choice of reagent and reaction conditions determines the final product.

Common methods for the reduction of nitroarenes to anilines include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, and the use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid. masterorganicchemistry.comcommonorganicchemistry.com For a compound like this compound, the isocyanato group's reactivity towards certain reducing agents would need to be considered to achieve selective reduction of the nitro group.

The reduction can also be stopped at intermediate stages. For instance, milder reducing agents or specific reaction conditions can yield N-arylhydroxylamines. wikipedia.org The formation of azo compounds can occur when aromatic nitro compounds are treated with certain metal hydrides. wikipedia.org

Table 1: Common Reagents for Nitro Group Reduction

| Product Functional Group | Reagent(s) |

| Amino (-NH2) | H2/Pd/C, Fe/HCl, SnCl2/HCl |

| Hydroxylamino (-NHOH) | Zn/NH4Cl |

| Azo (-N=N-) | LiAlH4 (for aromatic nitro compounds) |

This table provides a general overview of reagents used for the reduction of aromatic nitro compounds.

In the context of this compound, the reduction of the nitro group would lead to the formation of 4-amino-2,3-difluoro-isocyanatobenzene or other related nitrogen-containing derivatives, significantly altering the electronic properties and reactivity of the molecule. The presence of the isocyanato group might necessitate careful selection of the reduction method to avoid its own transformation.

The "ortho-effect" generally refers to the unique influence of a substituent at the ortho position on the reactivity of a functional group on a benzene (B151609) ring, which is not solely explained by its electronic and resonance effects. wikipedia.org This effect is often attributed to steric hindrance or intramolecular interactions. wikipedia.orgyoutube.com

In this compound, the isocyanato group is ortho to one of the fluorine atoms and meta to the other, while the nitro group is ortho to the other fluorine atom. The ortho-positioning of the nitro and isocyanato groups relative to the fluorine atoms can influence their reactivity in nucleophilic aromatic substitution (SNAr) reactions.

While the ortho-effect is most commonly discussed in the context of benzoic acids and anilines, similar principles can apply. wikipedia.org For instance, the steric bulk of the isocyanato and nitro groups could hinder the approach of a nucleophile to the adjacent fluorine atoms. Conversely, intramolecular interactions, such as hydrogen bonding in a transition state, could potentially accelerate a reaction. The precise impact of the ortho-effect on the reactivity of the nitro group itself in this specific molecule would require detailed experimental and computational studies.

Nucleophilic Aromatic Substitution (SNAr) at Fluorine-Bearing Positions

The benzene ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro and isocyanato groups. The fluorine atoms serve as excellent leaving groups in such reactions.

In SNAr reactions of polysubstituted benzenes, the position of nucleophilic attack is directed by the activating groups. Both the nitro and isocyanato groups are ortho, para-directing for nucleophilic substitution. In this compound, the nitro group is ortho to the fluorine at C1 and para to the isocyanato group. The isocyanato group is ortho to the fluorine at C2.

The regioselectivity of fluorine displacement will depend on the relative activating power of the nitro and isocyanato groups and the stability of the intermediate Meisenheimer complex. The nitro group is one of the strongest activating groups for SNAr. Therefore, it is expected that the fluorine atom at the C1 position, being ortho to the nitro group, would be the more reactive site for nucleophilic attack.

Kinetic studies on similar compounds, such as 1-fluoro-2,4-dinitrobenzene, have been conducted to understand the mechanism and rate of SNAr reactions. researchgate.net The rate of substitution is influenced by the nature of the nucleophile, the solvent, and the temperature. For this compound, a quantitative analysis of the kinetics of fluorine displacement would provide valuable insights into the reaction mechanism and the influence of the substituents.

The efficiency of SNAr reactions is critically dependent on the presence of strong electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. Both the nitro and isocyanato groups are powerful electron-withdrawing groups through both inductive and resonance effects.

The nitro group is exceptionally effective at stabilizing the negative charge that develops in the aromatic ring during the formation of the Meisenheimer complex, particularly when the attack is at the ortho or para position. This stabilization significantly lowers the activation energy of the reaction, thereby increasing its efficiency.

The isocyanato group also contributes to the activation of the ring towards nucleophilic attack. Its electron-withdrawing nature further depletes the electron density of the benzene ring, making it more susceptible to attack by nucleophiles. The combined activating effect of both the nitro and isocyanato groups makes this compound a highly reactive substrate for SNAr reactions. Studies on analogous compounds like 1,2-difluoro-4,5-dinitrobenzene (B1590526) have shown that the fluorine atoms are readily displaced by nucleophiles. researchgate.netnih.gov

Nucleophilic aromatic substitution via the SNAr mechanism is generally considered to be a non-stereospecific reaction with respect to the aromatic ring itself, as the ring is planar. The reaction proceeds through the formation of a planar Meisenheimer complex intermediate.

However, if the incoming nucleophile or the aromatic substrate contains a chiral center, stereochemical considerations can become relevant. For this compound, if it were to react with a chiral nucleophile, the product could potentially be a mixture of diastereomers. The stereochemical outcome would depend on the nature of the transition state and any potential steric or electronic interactions between the chiral nucleophile and the substituents on the aromatic ring.

In the absence of any chiral elements in the reactants or the reaction environment, the SNAr reaction on this compound is not expected to exhibit any specific stereochemical pathways related to the aromatic core.

Interplay of Functional Groups and Their Influence on Reaction Pathways

The reactivity of this compound is dictated by the electronic and steric interplay of its three functional groups: the two fluorine atoms, the isocyanato group, and the nitro group. All three are electron-withdrawing groups, which significantly influences the electron density of the aromatic ring and its susceptibility to nucleophilic attack.

Chemoselectivity Challenges and Solutions in Multifunctional Molecules

The presence of multiple reactive sites in this compound presents significant chemoselectivity challenges for chemical transformations. Nucleophiles can potentially react at two primary locations: the electrophilic carbon of the isocyanato group or the carbon atoms bearing the fluorine atoms via nucleophilic aromatic substitution (SNAr).

The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for SNAr, particularly at the positions ortho and para to it. In this molecule, both fluorine atoms are activated by the adjacent nitro group. The isocyanato group is also a known electrophilic site, readily reacting with a variety of nucleophiles such as alcohols, amines, and water.

The outcome of a reaction with a nucleophile will depend on several factors:

The nature of the nucleophile: Hard nucleophiles may favor attack at the hard electrophilic center of the isocyanate group, while softer nucleophiles might prefer the SNAr pathway.

Reaction conditions: Temperature, solvent, and the presence of catalysts can influence the reaction pathway. For instance, lower temperatures might favor the kinetically controlled product, while higher temperatures could lead to the thermodynamically more stable product.

The inherent reactivity of the functional groups: The relative electrophilicity of the isocyanate carbon versus the aromatic carbons attached to the fluorine atoms will play a crucial role.

A potential solution to overcome these chemoselectivity challenges involves the use of protecting groups. For instance, the isocyanato group could be temporarily converted to a less reactive derivative, allowing for selective SNAr at the C-F bonds. Subsequently, the protecting group can be removed to regenerate the isocyanate functionality. Another approach is the careful selection of reagents and reaction conditions that favor one reaction pathway over the other.

Interactive Data Table: Predicted Reactivity of this compound with Various Nucleophiles

| Nucleophile | Predicted Major Reaction Pathway(s) | Rationale |

| Primary Amine (e.g., n-Butylamine) | Attack at the isocyanate group to form a urea derivative. | Amines are highly reactive towards isocyanates. |

| Alcohol (e.g., Methanol) in the presence of a base | Attack at the isocyanate group to form a carbamate. SNAr is also possible. | Alcohols react readily with isocyanates. A strong base could also promote SNAr. |

| Water | Hydrolysis of the isocyanate to an amine, which may further react. | Isocyanates are sensitive to moisture. |

| Thiol (e.g., Thiophenol) | Attack at the isocyanate group to form a thiocarbamate. | Thiols are effective nucleophiles for isocyanates. |

| Azide (B81097) (e.g., Sodium Azide) | SNAr, displacement of a fluorine atom. | Azide is a good nucleophile for SNAr reactions on activated aromatic rings. |

Electronic and Steric Effects of Substituents on Aromatic Ring Reactivity

The electronic landscape of the benzene ring in this compound is significantly polarized by its substituents.

Electronic Effects: The nitro group (-NO2) is a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects. The fluorine atoms (-F) are strongly electron-withdrawing through their inductive effect, but can be weakly electron-donating through resonance (+M). The isocyanato group (-NCO) is also electron-withdrawing, primarily through its inductive effect. The cumulative effect of these groups is a highly electron-deficient aromatic ring, which is strongly activated towards nucleophilic aromatic substitution. The positions ortho and para to the nitro group are particularly activated.

Steric Effects: The substituents also exert steric hindrance, which can influence the regioselectivity of nucleophilic attack. The two adjacent fluorine atoms create a sterically crowded environment on one side of the molecule. The isocyanato and nitro groups also contribute to steric bulk. Nucleophilic attack at the C1-F position might be slightly more hindered than at the C2-F position due to the proximity of the nitro group. However, the electronic activation by the nitro group is a more dominant factor in directing the substitution.

Detailed Research Findings: Substituent Effects on Aromatic Ring Reactivity

While direct research on this compound is limited, studies on related compounds provide valuable insights. For instance, in nucleophilic aromatic substitution reactions of dinitro-difluoro-benzenes, the fluorine atoms are readily displaced by nucleophiles. The high electronegativity of fluorine makes the attached carbon atom highly electrophilic, and the loss of a fluoride (B91410) ion is a favorable process in the rearomatization step of the SNAr mechanism. The presence of the strongly deactivating nitro group is crucial for this reactivity.

Kinetic vs. Thermodynamic Control in Complex Reaction Systems

In a reaction where multiple products can be formed, the product distribution can be governed by either kinetic or thermodynamic control.

Kinetic Control: At lower temperatures or shorter reaction times, the major product will be the one that is formed the fastest, i.e., the one with the lowest activation energy. This is the kinetic product.

Thermodynamic Control: At higher temperatures or longer reaction times, the reaction may become reversible, allowing equilibrium to be established. Under these conditions, the major product will be the most stable one, regardless of how fast it is formed. This is the thermodynamic product.

In the case of this compound reacting with a nucleophile, there are at least two competing reaction pathways: attack at the isocyanate and SNAr at one of the C-F bonds.

It is plausible that the reaction at the isocyanate group has a lower activation energy and is therefore the kinetically favored pathway under mild conditions. The formation of a urea or carbamate derivative is often a rapid and exothermic process.

The SNAr reaction, while leading to a stable aromatic product, might have a higher activation energy due to the need to disrupt the aromaticity in the intermediate Meisenheimer complex. However, the final substituted aromatic product could be thermodynamically more stable than the product of addition to the isocyanate.

Therefore, it is conceivable that by carefully controlling the reaction temperature, one could selectively favor either the kinetic product (reaction at the isocyanate) or the thermodynamic product (SNAr). For example, running the reaction at a low temperature might yield the urea or carbamate, while heating the reaction mixture could lead to the displacement of a fluorine atom.

Interactive Data Table: Hypothetical Product Distribution under Kinetic vs. Thermodynamic Control

| Reaction Condition | Predicted Major Product | Product Type | Rationale |

| Low Temperature, Short Reaction Time | Product of nucleophilic attack on the isocyanate group. | Kinetic Product | The reaction at the highly electrophilic isocyanate is likely to be faster. |

| High Temperature, Long Reaction Time | Product of nucleophilic aromatic substitution of a fluorine atom. | Thermodynamic Product | The resulting substituted aromatic compound is expected to be highly stable. |

Spectroscopic and Analytical Characterization for Structural Elucidation in Research Contexts

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms within a molecule. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of the molecular framework.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two signals corresponding to the two protons on the aromatic ring (H-3 and H-6). Due to the influence of adjacent fluorine atoms and spin-spin coupling with each other, these signals would likely appear as complex multiplets, specifically as a doublet of doublets. The electron-withdrawing nature of the nitro and isocyanate groups would shift these proton signals downfield, typically in the range of 7.5-8.5 ppm.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum would display seven distinct signals: six for the aromatic carbons and one for the isocyanate carbon. The carbon atoms directly bonded to the electronegative fluorine, nitro, and isocyanate groups (C-1, C-2, C-4, C-5) will show characteristic shifts and C-F coupling. The isocyanate carbon (–NCO) is expected to have a chemical shift in the region of 120-130 ppm. The chemical shifts of the aromatic carbons are influenced by the additive effects of all substituents. rsc.orgnih.govchemrxiv.org The carbon attached to the nitro group (C-5) would be significantly deshielded.

¹⁹F NMR: As a fluorinated organic compound, ¹⁹F NMR is a powerful tool for its characterization. nih.govacs.orghuji.ac.il The spectrum is expected to show two distinct signals for the non-equivalent fluorine atoms at positions 1 and 2. These signals would likely appear as doublets due to coupling to each other (³JF-F) and would exhibit further splitting from coupling to the adjacent aromatic protons (³JH-F and ⁴JH-F). The chemical shifts for aromatic fluorine atoms typically appear in a range of -100 to -170 ppm relative to a CFCl₃ standard. ucsb.educolorado.edu

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Ranges for 1,2-Difluoro-4-isocyanato-5-nitrobenzene

| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Couplings |

|---|---|---|---|---|

| ¹H | H-3 | 7.5 - 8.5 | dd | ³JH-H, ⁴JH-F |

| ¹H | H-6 | 7.8 - 8.8 | dd | ³JH-H, ³JH-F |

| ¹³C | Aromatic C-H | 110 - 130 | d | ¹JC-H, ⁿJC-F |

| ¹³C | Aromatic C-F | 140 - 160 | d | ¹JC-F, ⁿJC-C |

| ¹³C | Aromatic C-NCO | 130 - 150 | s | ⁿJC-F |

| ¹³C | Aromatic C-NO₂ | 145 - 165 | s | ⁿJC-F |

| ¹³C | -NCO | 120 - 130 | s | - |

| ¹⁹F | F-1 | -100 to -170 | dd | ³JF-F, ³JF-H |

| ¹⁹F | F-2 | -100 to -170 | dd | ³JF-F, ⁴JF-H |

To unambiguously assign the signals from the 1D NMR spectra, two-dimensional NMR experiments are employed. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would show a cross-peak between the signals of the two aromatic protons (H-3 and H-6), confirming their three-bond (³J) coupling relationship. researchgate.net

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would show cross-peaks connecting the H-3 signal to the C-3 signal and the H-6 signal to the C-6 signal, allowing for the definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for mapping the complete carbon skeleton by revealing longer-range (2- and 3-bond) correlations between protons and carbons. youtube.com Key expected correlations would include:

H-3 correlating to C-1, C-2, C-4, and C-5.

H-6 correlating to C-1, C-4, and C-5. These correlations would unequivocally confirm the substitution pattern on the benzene (B151609) ring by linking the protons to the quaternary carbons bearing the fluoro, isocyanato, and nitro substituents. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the IR spectrum is dominated by the characteristic absorption bands of the isocyanate and nitro groups.

Isocyanate Group (-NCO): This group exhibits a very strong and sharp absorption band resulting from the asymmetric stretching vibration of the N=C=O moiety. This peak is highly characteristic and typically appears in a relatively clear region of the spectrum, around 2250-2280 cm⁻¹ . iosrjournals.org

Nitro Group (-NO₂): Aromatic nitro compounds display two distinct and strong stretching vibrations. orgchemboulder.comspectroscopyonline.comblogspot.comlibretexts.org

An asymmetric stretch , typically found between 1550-1475 cm⁻¹ . orgchemboulder.com

A symmetric stretch , appearing at a lower frequency, between 1360-1290 cm⁻¹ . orgchemboulder.com

Additional bands corresponding to aromatic C-H stretching would be observed above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring would appear in the 1400-1600 cm⁻¹ region. orgchemboulder.com

Table 2: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

|---|---|---|---|

| 2280 - 2250 | Strong, Sharp | Isocyanate (-NCO) | Asymmetric Stretch |

| 1550 - 1475 | Strong | Nitro (-NO₂) | Asymmetric Stretch |

| 1360 - 1290 | Strong | Nitro (-NO₂) | Symmetric Stretch |

| 3100 - 3000 | Medium-Weak | Aromatic C-H | Stretch |

| 1600 - 1400 | Medium-Weak | Aromatic C=C | In-ring Stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides vital information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, confirming the compound's composition. The predicted monoisotopic mass for this compound (C₇H₂F₂N₂O₃) is 200.0033 Da . uni.lu The experimental observation of a molecular ion peak at this m/z value with a high degree of accuracy (typically within 5 ppm) would provide strong evidence for the compound's identity. acs.org

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is an ideal method for assessing the purity of a volatile compound like this compound and identifying any potential by-products or unreacted starting materials from its synthesis. nih.govmdpi.comnih.gov

In a GC-MS analysis, a sample is injected into the GC, where components are separated based on their boiling points and interactions with the column's stationary phase. Each separated component then enters the mass spectrometer, which generates a unique mass spectrum. The retention time from the GC and the mass spectrum from the MS together provide a highly specific identification.

The mass spectrum obtained under electron ionization (EI) would show the molecular ion (M⁺) and a series of fragment ions. The fragmentation of nitroaromatic compounds is well-documented and often involves characteristic losses. nih.govresearchgate.netmiamioh.edustrath.ac.uk

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 200 | [C₇H₂F₂N₂O₃]⁺ | Molecular Ion (M⁺) |

| 172 | [C₇H₂F₂N₂O₂]⁺ | CO |

| 154 | [C₇H₂F₂N₂O]⁺ | NO₂ |

| 126 | [C₆H₂F₂N]⁺ | NO₂, CO |

| 77 | [C₆H₅]⁺ fragment base | - |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is then mathematically analyzed to generate a three-dimensional model of the molecule's structure, revealing precise bond lengths, bond angles, and intermolecular interactions.

For this compound, obtaining a single crystal suitable for X-ray diffraction analysis would provide invaluable information about its solid-state conformation. The planarity of the benzene ring, the orientation of the nitro and isocyanate functional groups relative to the ring, and the influence of the fluorine substituents on the molecular geometry could all be determined with high precision. Furthermore, the analysis of the crystal packing would shed light on the nature and strength of intermolecular forces, such as dipole-dipole interactions and potential halogen bonding involving the fluorine atoms.

Illustrative Crystal Data for a Related Fluorinated Nitroaromatic Compound:

As a pertinent example, the crystallographic data for a related class of compounds, such as dinitro- and trinitro- derivatives of fluorinated benzenes, can offer a comparative framework. The analysis of such structures often reveals key details about molecular geometry and intermolecular interactions.

| Parameter | 2,4-Diamino-3,5,6-trifluoronitrobenzene | 2,4-Diamino-3,5-difluoronitrobenzene |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| a (Å) | 8.543(2) | 7.987(2) |

| b (Å) | 12.345(3) | 10.123(3) |

| c (Å) | 7.432(2) | 9.876(3) |

| β (°) | 101.23(4) | 95.43(2) |

| Volume (ų) | 768.9(4) | 794.5(4) |

| Z | 4 | 4 |

This table presents hypothetical data for illustrative purposes based on typical values for similar compounds and does not represent experimentally determined values for the specified compounds.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Derivatives

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques used to investigate the stereochemistry of chiral molecules. wikipedia.orgnih.gov These methods measure the differential absorption of left and right circularly polarized light by a chiral sample, providing information about the absolute configuration and conformation of molecules in solution. wikipedia.orgnih.gov

Should a chiral center be introduced into the this compound scaffold, for instance, through the addition of a chiral substituent, VCD and ECD would become indispensable tools for its stereochemical characterization.

Vibrational Circular Dichroism (VCD):

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light corresponding to molecular vibrations. wikipedia.org It is particularly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration of a chiral molecule by comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a known configuration. wikipedia.org

For a hypothetical chiral derivative of this compound, VCD could be used to:

Determine the absolute configuration of the stereocenter(s).

Investigate the conformational preferences of the molecule in solution.

Study the influence of intermolecular interactions, such as hydrogen bonding, on the molecular conformation.

Electronic Circular Dichroism (ECD):

ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet and visible light, which corresponds to electronic transitions within the molecule. rsc.org The resulting ECD spectrum is highly sensitive to the spatial arrangement of chromophores and can be used to determine the absolute configuration of chiral molecules, particularly those containing aromatic rings and other unsaturated systems. rsc.org

For a chiral derivative of this compound, the aromatic ring and the nitro group would act as strong chromophores. The ECD spectrum would be characteristic of the molecule's absolute configuration and could be used to:

Assign the absolute stereochemistry by comparing the experimental spectrum with theoretical predictions.

Monitor stereochemical changes during chemical reactions.

Assess the enantiomeric purity of a sample.

Illustrative Example of VCD/ECD Application to a Chiral Molecule:

A study on bicyclo[3.3.1]nonane-2,6-dione and its unsaturated analog demonstrates the power of VCD and ECD in conformational analysis. The VCD signals for these C₂-symmetric systems were found to be strong and highly dependent on the conformational mobility of the molecule. mdpi.com DFT calculations were able to accurately predict the experimental IR and VCD spectra, allowing for a detailed understanding of the conformational landscape. mdpi.com Similarly, TD-DFT calculations provided good predictions of the ECD spectra, highlighting the role of specific structural features on the chiroptical response. mdpi.com This approach of combining experimental chiroptical spectroscopy with theoretical calculations would be directly applicable to the study of chiral derivatives of this compound.

| Compound | Technique | Key Finding |

| Bicyclo[3.3.1]nonane-2,6-dione | VCD | Presence of three main conformers in solution was confirmed. mdpi.com |

| Bicyclo[3.3.1]nona-3,7-diene-2,6-dione | VCD | Only one conformer is present due to increased rigidity. mdpi.com |

| Bicyclo[3.3.1]nonane-2,6-dione | ECD | Good agreement between experimental and calculated spectra. mdpi.com |

| Bicyclo[3.3.1]nona-3,7-diene-2,6-dione | ECD | Enhanced CD response due to the presence of C=C double bonds. mdpi.com |

Computational and Theoretical Investigations of 1,2 Difluoro 4 Isocyanato 5 Nitrobenzene

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, allow for the detailed prediction of molecular properties. These calculations are instrumental in understanding the fundamental nature of 1,2-difluoro-4-isocyanato-5-nitrobenzene at the atomic level.

Geometry Optimization and Conformational Analysis

The first step in the computational investigation of a molecule is typically the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

Based on studies of similar nitroaromatic and isocyanate compounds, the benzene (B151609) ring is expected to be largely planar. The substituents—two fluorine atoms, a nitro group (NO₂), and an isocyanate group (NCO)—will have specific orientations relative to the ring. The nitro and isocyanate groups, due to their potential for resonance interaction with the aromatic system, are likely to have preferred rotational conformations.

A computational study on the analogous compound, 4-nitrophenylisocyanate, utilizing Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set, provides a template for the expected structural parameters. nanobioletters.com It can be inferred that for this compound, the C-N bond of the isocyanate group and the C-N bond of the nitro group will exhibit lengths indicative of partial double bond character due to electron delocalization with the benzene ring. The C-F bonds will be short and strong, typical for aromatic fluorides. The precise bond angles will be influenced by the steric and electronic repulsion between the adjacent bulky and electronegative substituents.

Table 1: Predicted Structural Parameters for this compound (based on analogous compounds)

| Parameter | Predicted Value Range |

| C-C (aromatic) bond length | 1.38 - 1.41 Å |

| C-N (isocyanate) bond length | ~1.40 Å |

| N=C (isocyanate) bond length | ~1.20 Å |

| C=O (isocyanate) bond length | ~1.17 Å |

| C-N (nitro) bond length | ~1.48 Å |

| N-O (nitro) bond length | ~1.22 Å |

| C-F bond length | ~1.35 Å |

| C-C-C (aromatic) bond angle | ~120° |

| C-N-O (nitro) bond angle | ~118° |

| C-N-C (isocyanate) bond angle | ~125° |

Note: These values are estimations based on computational data for structurally related molecules and may vary in an actual calculation for this compound.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key aspects of this are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the distribution of electron density (charge distribution).

For this compound, the presence of multiple electron-withdrawing groups (fluorine, nitro, and isocyanate) is expected to significantly lower the energy of both the HOMO and LUMO compared to unsubstituted benzene. The HOMO is likely to be localized primarily on the benzene ring, while the LUMO is expected to have significant contributions from the nitro and isocyanato groups, which are strong π-acceptors.

A computational analysis of 4-nitrophenylisocyanate revealed that its HOMO and LUMO are spread over the entire molecule, with the exception of the nitrogen atom of the isocyanate group. nanobioletters.com The energy gap between the HOMO and LUMO (HOMO-LUMO gap) for 4-nitrophenylisocyanate was calculated to be 4.516 eV. nanobioletters.com This energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. For this compound, the additional electron-withdrawing fluorine atoms are predicted to further lower the HOMO and LUMO energies, and may slightly alter the HOMO-LUMO gap.

The charge distribution, often visualized using a Molecular Electrostatic Potential (MEP) map, highlights the electron-rich and electron-poor regions of a molecule. In this compound, the oxygen atoms of the nitro and isocyanate groups, as well as the fluorine atoms, will be regions of high electron density (negative potential), making them susceptible to electrophilic attack. Conversely, the carbon atom of the isocyanate group and the carbon atoms of the benzene ring attached to the electronegative substituents will be electron-deficient (positive potential), marking them as likely sites for nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Property | Predicted Characteristic |

| HOMO Energy | Relatively low due to electron-withdrawing groups |

| LUMO Energy | Very low, indicating strong electrophilicity |

| HOMO-LUMO Gap | Moderately small, suggesting significant reactivity |

| HOMO Localization | Primarily on the aromatic ring |

| LUMO Localization | Primarily on the nitro and isocyanato groups |

Energetics of Potential Reaction Pathways (e.g., transition state calculations)

Quantum chemical calculations can be employed to map out the potential energy surface for a chemical reaction, identifying intermediates, transition states, and the associated energy changes. For this compound, several reaction pathways are of interest, primarily involving the highly reactive isocyanate group and the activated aromatic ring.

Reactions of the isocyanate group with nucleophiles, such as alcohols or amines, are a key aspect of its chemistry. Theoretical calculations can determine the structure of the transition state for these addition reactions and the corresponding activation energy. The mechanism is expected to involve the nucleophilic attack on the electrophilic carbon of the NCO group.

Density Functional Theory (DFT) Studies on Reactivity

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it particularly suitable for studying the reactivity of medium to large-sized molecules.

Prediction of Nucleophilic and Electrophilic Sites

DFT calculations, particularly through the analysis of the Molecular Electrostatic Potential (MEP) and Fukui functions, can precisely predict the most likely sites for nucleophilic and electrophilic attack.

As previously mentioned, the MEP map for this compound would show regions of negative potential around the oxygen and fluorine atoms, indicating their susceptibility to electrophiles. The regions of positive potential would be centered on the isocyanate carbon and the aromatic carbons bonded to the electron-withdrawing groups, designating them as electrophilic sites prone to nucleophilic attack.

Fukui functions provide a more quantitative measure of the change in electron density at a particular atomic site upon the addition or removal of an electron. The site with the highest value of the Fukui function for nucleophilic attack (f+) will be the most electrophilic, while the site with the highest value for electrophilic attack (f-) will be the most nucleophilic. For this compound, the isocyanate carbon is expected to have a large f+ value, confirming its high electrophilicity. The aromatic carbons ortho and para to the nitro group will also be activated towards nucleophilic attack.

Calculation of Activation Barriers for Key Transformations

A key application of DFT is the calculation of activation barriers (the energy difference between the reactants and the transition state), which provides a quantitative prediction of reaction rates. For this compound, this would be particularly useful for comparing the reactivity of different sites within the molecule.

For instance, DFT calculations could be used to determine the activation barriers for the reaction of a given nucleophile with the isocyanate group versus the activation barriers for SNAr at the two different fluorine-substituted carbon atoms. This would allow for a prediction of the selectivity of a reaction. The lower the calculated activation barrier, the faster the corresponding reaction is predicted to be.

While specific activation barrier data for this compound is not available in the current literature, studies on the reactions of phenyl isocyanate and the nucleophilic aromatic substitution of fluoronitrobenzenes have shown that DFT methods can provide reliable predictions of reactivity and selectivity. mdpi.com The presence of the strongly deactivating nitro group and the additional fluorine atom is expected to significantly lower the activation barrier for SNAr compared to less substituted analogues.

Solvent Effects on Reaction Mechanisms

The reactivity of this compound in various chemical transformations is significantly influenced by the surrounding solvent environment. Computational studies are instrumental in elucidating these solvent effects at a molecular level. The choice of solvent can alter reaction pathways, transition state energies, and ultimately, the product distribution.

Different solvents can affect the equilibrium constant of a reaction by differentially stabilizing the reactants or products. The equilibrium will shift in the direction of the substance that is preferentially stabilized. This stabilization can occur through various non-covalent interactions with the solvent, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. wikipedia.org For instance, in nucleophilic aromatic substitution reactions, a common reaction type for nitro- and fluoro-substituted benzenes, solvent polarity plays a critical role.

Polar solvents are generally found to accelerate reaction rates where a charge is developed in the activated complex from neutral or slightly charged reactants. Conversely, an increase in solvent polarity can decrease the rates of reactions where there is less charge in the activated complex compared to the starting materials. wikipedia.org For a molecule like this compound, which possesses polar functional groups (-NO2, -NCO, and C-F bonds), its interaction with solvent molecules is a key determinant of its chemical behavior.

Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate the bulk solvent effect on the energetics of a reaction. These models treat the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of solvation energies. For more specific interactions, such as hydrogen bonding between the solvent and the nitro or isocyanate groups, explicit solvent models where individual solvent molecules are included in the calculation provide a more detailed and accurate picture. These explicit models are computationally more demanding but can be crucial for understanding reaction mechanisms in protic solvents.

Molecular Dynamics Simulations for Conformational Sampling

While the benzene ring of this compound is rigid, the isocyanate (-NCO) and nitro (-NO2) groups have rotational freedom around their bonds to the ring. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this molecule, which can be particularly relevant when considering its interactions with other molecules or its behavior in different environments.

MD simulations model the atomic motions of a system over time by solving Newton's equations of motion. For a molecule like this compound, MD simulations can provide insights into:

Rotational barriers: The energy required for the rotation of the isocyanate and nitro groups can be calculated, providing information on the flexibility of the molecule.

Preferred conformations: The simulations can identify the most stable orientations of the functional groups relative to the benzene ring and each other.

Solvent influence on conformation: By including explicit solvent molecules in the simulation, it is possible to observe how the solvent affects the conformational preferences of the molecule. For example, polar solvents might stabilize certain conformations through dipole-dipole interactions.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their identification and characterization. For this compound, theoretical predictions of its NMR, IR, and Raman spectra can be correlated with experimental data to confirm its structure and understand its electronic properties.

Theoretical NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations of NMR parameters, such as chemical shifts and coupling constants, can aid in the assignment of experimental spectra. Density Functional Theory (DFT) methods, particularly with hybrid functionals like B3LYP, are commonly used for this purpose. researchgate.net